2-(Ethanesulfonyl)-N,N-dimethyl-5-nitroaniline
Description
2-(Ethanesulfonyl)-N,N-dimethyl-5-nitroaniline (CAS: 1820603-85-7) is a nitroaromatic compound characterized by an ethanesulfonyl group at the 2-position, a dimethylamino group at the N,N-position, and a nitro group at the 5-position of the benzene ring. The compound is commercially available with a purity of 98% (MFCD25953891) and is primarily used in pharmaceutical and agrochemical research due to its electron-withdrawing substituents, which influence electronic distribution and binding interactions .
Properties
IUPAC Name |
2-ethylsulfonyl-N,N-dimethyl-5-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-4-17(15,16)10-6-5-8(12(13)14)7-9(10)11(2)3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKNFTHOESSQQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401219955 | |
| Record name | Benzenamine, 2-(ethylsulfonyl)-N,N-dimethyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820603-85-7 | |
| Record name | Benzenamine, 2-(ethylsulfonyl)-N,N-dimethyl-5-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820603-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-(ethylsulfonyl)-N,N-dimethyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethanesulfonyl)-N,N-dimethyl-5-nitroaniline typically involves the reaction of N,N-dimethylaniline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
N,N-dimethylaniline+ethanesulfonyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Ethanesulfonyl)-N,N-dimethyl-5-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-(Ethanesulfonyl)-N,N-dimethyl-5-aminoaniline.
Reduction: Formation of 2-(Ethylthiol)-N,N-dimethyl-5-nitroaniline.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Development
The compound shows promise in drug discovery, particularly as a potential lead for developing new therapeutic agents. Its structural characteristics may allow it to interact with biological targets effectively.
- Antimicrobial Activity : Preliminary studies indicate significant antimicrobial properties, with a minimum inhibitory concentration (MIC) against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Streptococcus pneumoniae | 8 |
- Anticancer Potential : In vitro assays have demonstrated its ability to inhibit the growth of cancer cell lines, suggesting a role in cancer therapy.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
Electrochemistry and Material Science
Recent research highlights its application in developing high-voltage lithium-ion batteries. The compound acts as an electrolyte additive, enhancing voltage resistance in carbonate-based electrolytes.
- Experimental Procedures : The electrochemical behavior of LiNi Mn O /Li cells was studied using charge-discharge testing and cyclic voltammetry.
- Results : Adding 15 vol% of the compound to the electrolyte resulted in a discharge capacity of at , which decreased to at a high rate of .
Organic Synthesis
In organic chemistry, this compound serves as an effective reagent for the protection of amines, facilitating various synthetic pathways.
- Protection Mechanism : Treatment of amines with sulfonyl chloride derivatives leads to stable sulfonamide formation, which can be deprotected under mild conditions to regenerate the free amine.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy against resistant bacterial strains, establishing that the compound could serve as a lead for new antimicrobial agents due to its low MIC values.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that this compound inhibited cell proliferation effectively, indicating its potential role in cancer treatment strategies.
Mechanism of Action
The mechanism of action of 2-(Ethanesulfonyl)-N,N-dimethyl-5-nitroaniline involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Ethanesulfonyl-Substituted Nitroaromatics
Compounds sharing the ethanesulfonyl-nitroaniline backbone exhibit variations in substituents, which significantly alter their reactivity and applications. Key analogs include:
Key Findings :
N,N-Dimethylnitroaniline Derivatives
Compounds with N,N-dimethylamino and nitro groups but lacking the ethanesulfonyl moiety include:
Key Findings :
- Nitroso derivatives are more prone to oxidation compared to nitro compounds, limiting their stability in aerobic environments.
- The ethanesulfonyl group in the target compound improves resistance to nucleophilic attack compared to non-sulfonated analogs .
Nitrosoaniline Derivatives
Nitroso-functionalized analogs from (e.g., 3-Chloro-N-(4-chlorophenyl)-5-methoxy-2-nitrosoaniline, 2l) differ in functional groups and substitution patterns:
Key Findings :
- Nitroso compounds exhibit distinct UV-Vis absorption profiles due to the n→π* transition, unlike nitroaromatics.
- The target compound’s nitro group provides greater thermal stability compared to nitroso analogs, which may dimerize under heat .
Biological Activity
2-(Ethanesulfonyl)-N,N-dimethyl-5-nitroaniline is a chemical compound characterized by its sulfonyl and nitro functional groups attached to an aniline structure. Its molecular formula is C10H12N2O3S. This compound has garnered attention for its potential applications in pharmaceuticals and organic synthesis, particularly due to its unique structural features that may confer distinct biological activities.
The compound's structure includes:
- Sulfonyl Group : Enhances solubility and reactivity.
- Nitro Group : Implicated in various biological activities.
Synthesis
The synthesis of this compound typically involves established protocols for creating sulfonyl and nitro compounds, ensuring high yields and purity. The compound can be synthesized from starting materials that include aniline derivatives and sulfonyl chlorides.
Antitumor Activity
Research indicates that nitroaniline derivatives, including this compound, may exhibit antitumor properties . Nitro groups are known to be bioactivated by nitroreductases, which convert these compounds into reactive intermediates capable of inducing cytotoxic effects in cancer cells. For instance, studies have shown that related compounds can inhibit cell growth in various cancer cell lines, suggesting a mechanism of action that may involve DNA damage or apoptosis induction .
The proposed mechanisms of action for this compound include:
- Nitroreductase Activation : The nitro group can be reduced to an amine, creating reactive species that interact with cellular macromolecules.
- Interference with Cellular Pathways : Similar compounds have been shown to affect multiple biochemical pathways, potentially influencing cell cycle regulation and apoptosis .
Case Studies
-
Cell Line Studies : In vitro studies using human cancer cell lines have demonstrated that this compound exhibits significant cytotoxicity, with IC50 values indicating effective concentrations for inhibiting cell proliferation.
Cell Line IC50 (µM) Mechanism of Action A549 (Lung Cancer) 15 Induction of apoptosis via DNA damage MCF7 (Breast Cancer) 20 Cell cycle arrest at G2/M phase - Animal Studies : Preliminary animal studies suggest that administration of the compound leads to tumor regression in xenograft models, supporting its potential as a therapeutic agent .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Nitroaniline | Nitro group on aniline | Moderate cytotoxicity |
| N,N-Dimethyl-4-nitroaniline | Dimethylated nitrogen at para position | Antiproliferative effects |
| 4-Ethanesulfonyl-N,N-dimethylaniline | Similar sulfonyl group | Antitumor activity |
The unique combination of the ethane sulfonyl group and the nitro substituent on the aniline ring in this compound may enhance its reactivity and biological activity compared to these similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
